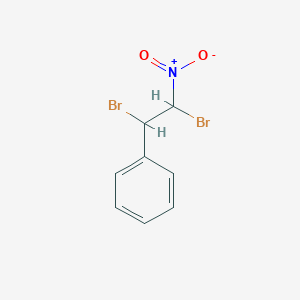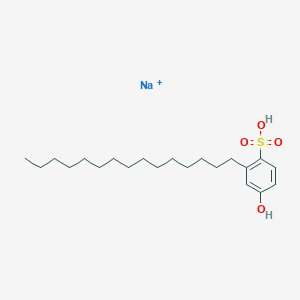
4-Hydroxy-2-pentadecyl-benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is an organic compound with the molecular formula C21H36O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group is attached to the fourth position of the benzene ring, and a pentadecyl chain is attached to the second position. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid typically involves the sulfonation of 4-hydroxy-2-pentadecylbenzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-pentadecyl-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-2-pentadecyl-benzenesulfonic acid or 4-carboxy-2-pentadecyl-benzenesulfonic acid.
Reduction: Formation of 4-hydroxy-2-pentadecyl-benzenesulfonate or 4-hydroxy-2-pentadecyl-benzenesulfinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-pentadecyl-benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.
2-Pentadecylbenzenesulfonic acid: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains additional functional groups that alter its chemical properties and applications.
Uniqueness
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and versatile compound in various applications.
Properties
CAS No. |
5439-26-9 |
|---|---|
Molecular Formula |
C21H36NaO4S+ |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
sodium;4-hydroxy-2-pentadecylbenzenesulfonic acid |
InChI |
InChI=1S/C21H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)26(23,24)25;/h16-18,22H,2-15H2,1H3,(H,23,24,25);/q;+1 |
InChI Key |
HDBJFZYQUSHFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
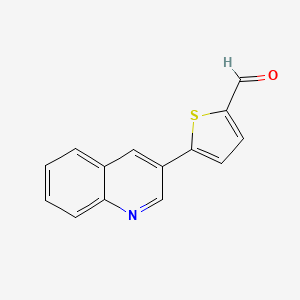
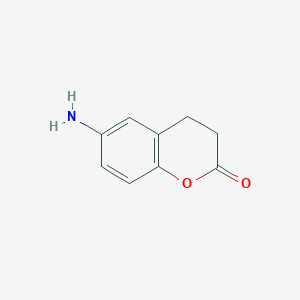
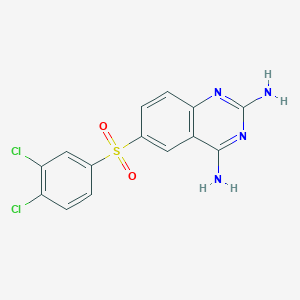
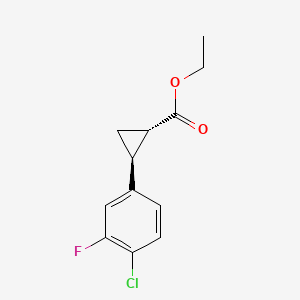
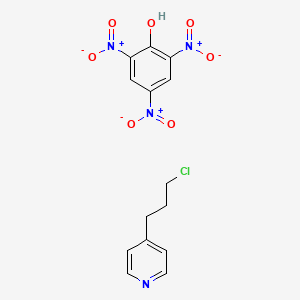

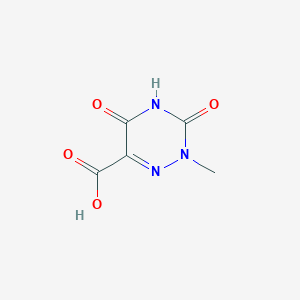
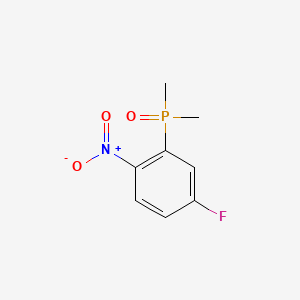
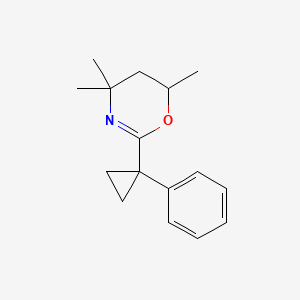
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
